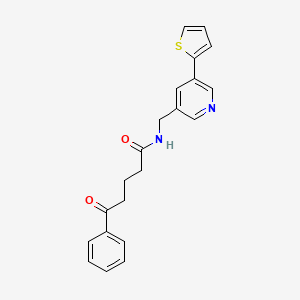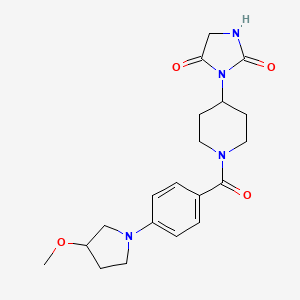
2-(1H-1,2,3-triazol-1-yl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethanethioamide typically involves the reaction of 1H-1,2,3-triazole with ethanethioamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing triazole derivatives . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like copper sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanethioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
科学的研究の応用
2-(1H-1,2,3-triazol-1-yl)ethanethioamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)ethanethioamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions . The compound’s ethanethioamide group can also interact with cellular components, contributing to its biological effects .
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: A parent compound with similar structural features but lacking the ethanethioamide group.
1H-1,2,4-Triazole: Another triazole derivative with different nitrogen positioning in the ring.
2-(1H-1,2,3-Triazol-1-yl)ethanol: A similar compound where the ethanethioamide group is replaced by an ethanol group.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)ethanethioamide is unique due to its combination of the triazole ring and ethanethioamide group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(triazol-1-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-4(9)3-8-2-1-6-7-8/h1-2H,3H2,(H2,5,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFIZBQJYVXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2582805.png)





![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2582818.png)
![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2582821.png)
![2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582822.png)



